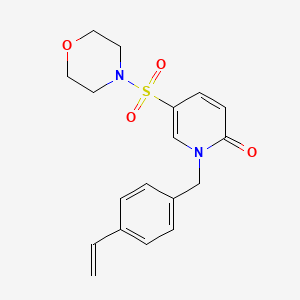

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

Description

5-(Morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a morpholine sulfonyl group at the 5-position and a 4-vinylbenzyl group at the 1-position of the pyridinone core.

Properties

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-15-3-5-16(6-4-15)13-19-14-17(7-8-18(19)21)25(22,23)20-9-11-24-12-10-20/h2-8,14H,1,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZHRFKGIUCOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridinone core, followed by the introduction of the morpholinosulfonyl group and the vinylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The vinylbenzyl group allows for substitution reactions, where different substituents can be introduced under appropriate conditions.

Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, substitution, and addition reactions, makes it valuable in synthetic organic chemistry. For instance, it can be oxidized using potassium permanganate or reduced with sodium borohydride to yield different derivatives.

Biology

- Biological Activity : Preliminary studies suggest that 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one may exhibit antimicrobial and anticancer properties. Its interaction with biological targets like enzymes or receptors can lead to significant biological responses. Further research is needed to elucidate its mechanisms of action and therapeutic potential in treating various diseases.

Medicine

- Drug Development : The compound's unique structural features position it as a candidate for drug development. Its potential role in drug delivery systems is also under investigation. For example, studies are exploring its efficacy against specific cancer cell lines, highlighting its promise as an anticancer agent.

Industry

- Material Science : In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings. Its structural properties may impart desirable characteristics to these materials.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's cytotoxic effects on human cancer cell lines, demonstrating significant apoptotic activity against colon and breast cancer cells. These findings suggest its potential as an effective anticancer agent .

- Mechanism of Action : Research into the compound's mechanism indicates that it may inhibit specific enzyme activities or modulate receptor signaling pathways. This could lead to therapeutic applications in managing conditions like metabolic syndrome or other diseases responsive to enzyme inhibition .

- Synthetic Applications : A recent synthesis report highlighted the compound's utility in creating novel derivatives through various chemical reactions, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridinone scaffold is highly modular, with substitutions dictating physicochemical and biological properties. Below is a detailed comparison of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Key Findings:

In contrast, methylsulfonyl piperidine in ’s compound contributes to lipophilicity, favoring membrane penetration .

Biological Activity Trends: Piperazine-containing derivatives (e.g., ) show CNS and metabolic activities due to their basic nitrogen atoms, which enhance blood-brain barrier penetration . Trifluoromethyl and oxadiazole groups () are associated with enzyme inhibition and metabolic stability, suggesting the target compound’s morpholinosulfonyl group may similarly interact with enzymatic pockets .

Synthetic Accessibility: The target compound’s 4-vinylbenzyl group likely requires alkylation of the pyridinone nitrogen, while the sulfonyl moiety may be introduced via sulfonylation of a 5-hydroxypyridinone precursor . Palladium-catalyzed cross-coupling () and Buchwald-Hartwig amination () are common methods for analogous compounds .

Commercial and Stability Considerations :

- The discontinuation of the piperidinylsulfonyl analog () may reflect synthetic challenges or instability of the vinylbenzyl group under storage conditions .

Biological Activity

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

Chemical Structure and Properties

The compound belongs to a class of pyridine derivatives, characterized by the presence of a morpholino sulfonyl group and a vinylbenzyl moiety. These structural features are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in inhibiting cell proliferation in specific cancer cell lines.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are vital for drug metabolism.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The morpholino sulfonyl group is believed to interact with the active sites of enzymes, thereby inhibiting their function.

- Disruption of Cellular Processes : By interfering with specific signaling pathways, the compound may induce apoptosis in cancer cells.

Case Studies

A number of case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Anticancer Activity :

- Objective : To assess the effect of this compound on human breast cancer cells.

- Findings : The study demonstrated a dose-dependent decrease in cell viability, suggesting strong anticancer potential.

- : The compound may serve as a lead candidate for developing new cancer therapies.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.

- Findings : The compound showed significant inhibition of bacterial growth at low concentrations.

- : This suggests its potential use as an antimicrobial agent in clinical settings.

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.